molecular formula C8H11NO3 B1509634 Methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate

Methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate

Cat. No. B1509634
M. Wt: 169.18 g/mol
InChI Key: ASSODJYRMBAHEV-UHFFFAOYSA-N
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Patent
US09073879B2

Procedure details

Into a 500-mL 3-necked round-bottom flask were placed methyl cyclopropanecarbimidate hydrochloride (13.6 g, 100.00 mmol, 1.00 equiv.), methyl 2-amino-3-hydroxypropanoate hydrochloride (17.6 g, 112.82 mmol, 1.10 equiv.) and dichloromethane (150 mL). The resulting solution was stirred for 24 hours at room temperature, then added sodium bicarbonate (16.8 g, 200.00 mmol, 2.00 equiv.). The resulting solution was stirred for 24 hours at room temperature. The solid was filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:2). This resulted in 8 g (47% yield) of methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate as a colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:5](=[NH:8])[O:6][CH3:7])[CH2:4][CH2:3]1.Cl.N[CH:11](CO)[C:12]([O:14][CH3:15])=[O:13].C(=O)(O)[O-].[Na+]>ClCCl>[CH:2]1([C:5]2[O:6][CH2:7][CH:11]([C:12]([O:14][CH3:15])=[O:13])[N:8]=2)[CH2:4][CH2:3]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
Cl.C1(CC1)C(OC)=N
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)CO
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask were placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 24 hours at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CC1)C=1OCC(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.